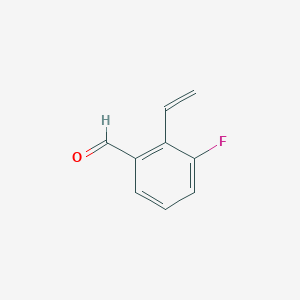
2-ETHENYL-3-FLUOROBENZALDEHYDE
描述
2-ETHENYL-3-FLUOROBENZALDEHYDE is an organic compound with the molecular formula C9H7FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a vinyl group at the second position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ETHENYL-3-FLUOROBENZALDEHYDE typically involves the fluorination of 2-vinylbenzaldehyde. One common method is the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-ETHENYL-3-FLUOROBENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluoro-2-vinylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield 3-fluoro-2-vinylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in addition reactions, such as hydroboration-oxidation to form 3-fluoro-2-(2-hydroxyethyl)benzaldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Borane-tetrahydrofuran complex followed by hydrogen peroxide in basic conditions.
Major Products Formed:
- 3-Fluoro-2-vinylbenzoic acid
- 3-Fluoro-2-vinylbenzyl alcohol
- 3-Fluoro-2-(2-hydroxyethyl)benzaldehyde
科学研究应用
2-ETHENYL-3-FLUOROBENZALDEHYDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used to create fluorescent probes for imaging and detecting biological molecules due to its ability to form conjugated systems.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties, such as enhanced stability and reactivity
作用机制
The mechanism of action of 2-ETHENYL-3-FLUOROBENZALDEHYDE in biological systems involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The vinyl group allows for further functionalization, enabling the compound to participate in diverse biochemical pathways .
相似化合物的比较
- 3-Fluorobenzaldehyde
- 2-Fluoro-3-vinylbenzaldehyde
- 4-Fluoro-2-vinylbenzaldehyde
Comparison: 2-ETHENYL-3-FLUOROBENZALDEHYDE is unique due to the specific positioning of the fluorine and vinyl groups, which confer distinct reactivity and properties. Compared to 3-fluorobenzaldehyde, the presence of the vinyl group in this compound allows for additional reactions, such as polymerization and cross-coupling. This makes it a more versatile intermediate in organic synthesis .
属性
分子式 |
C9H7FO |
|---|---|
分子量 |
150.15 g/mol |
IUPAC 名称 |
2-ethenyl-3-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO/c1-2-8-7(6-11)4-3-5-9(8)10/h2-6H,1H2 |
InChI 键 |
YSZWCIXPAXPVIT-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(C=CC=C1F)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
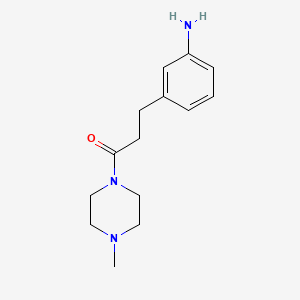
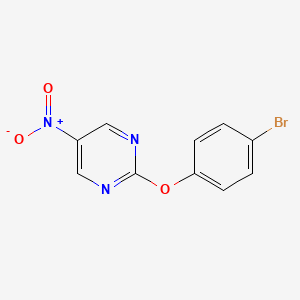
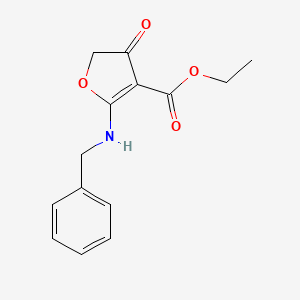
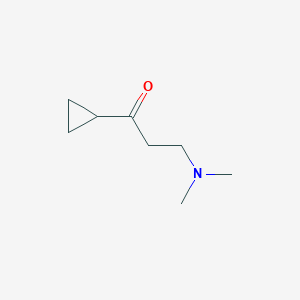
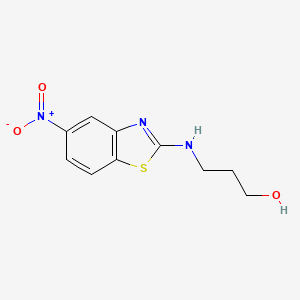
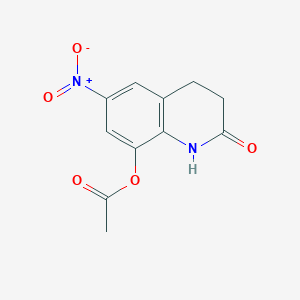
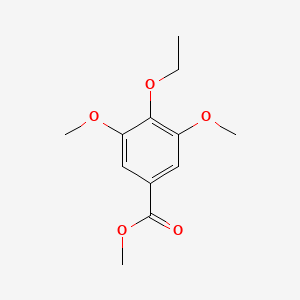
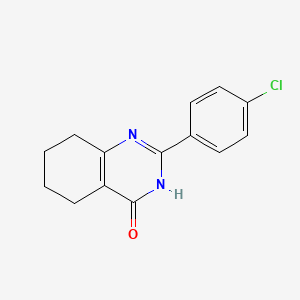
![N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B8692290.png)
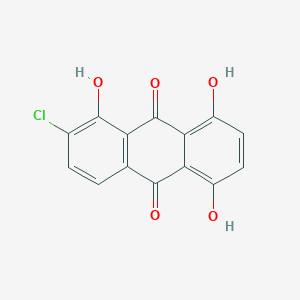

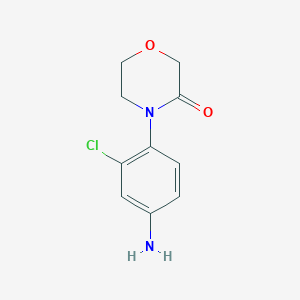
![3-(Difluoromethyl)-5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B8692336.png)

